(2,3-Dichlor-4-formylphenyl)boronsäure

Übersicht

Beschreibung

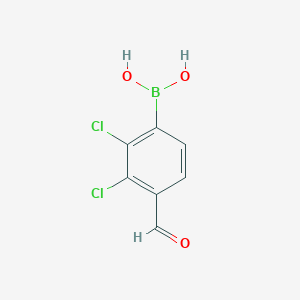

(2,3-Dichloro-4-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BCl2O3. It is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

- (2,3-Dichloro-4-formylphenyl)boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl compounds and other complex organic molecules. This reaction is fundamental in organic chemistry for constructing biaryl linkages and has applications in pharmaceuticals and materials science .

- Synthesis of Functional Materials :

Applications in Medicinal Chemistry

- Drug Discovery :

- Antimicrobial Agents :

-

Cancer Research :

- The compound has been investigated for its anticancer properties, particularly as a proteasome inhibitor. Similar compounds have shown efficacy in inhibiting cancer cell proliferation, indicating that (2,3-Dichloro-4-formylphenyl)boronic acid could be explored further for its therapeutic potential against various cancers .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study demonstrated that boronic acid derivatives significantly reduced cell viability in prostate cancer cells while maintaining higher viability in healthy cells. For instance, one derivative decreased cancer cell viability to 33% at a concentration of 5 µM . |

| Antimicrobial Efficacy | Research showed that similar compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that (2,3-Dichloro-4-formylphenyl)boronic acid could be effective against resistant bacterial strains . |

Wirkmechanismus

Target of Action

The primary target of (2,3-Dichloro-4-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2,3-Dichloro-4-formylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which (2,3-Dichloro-4-formylphenyl)boronic acid participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas for future research.

Result of Action

The molecular effect of (2,3-Dichloro-4-formylphenyl)boronic acid’s action is the formation of new carbon-carbon bonds . This leads to the creation of complex organic compounds . On a cellular level, this can contribute to various biochemical processes that rely on these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,3-Dichloro-4-formylphenyl)boronic acid. For instance, the compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . Furthermore, it is water-soluble, which may affect its distribution in aquatic environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-4-formylphenyl)boronic acid typically involves the reaction of 2,3-dichloro-4-formylphenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronic acid group .

Industrial Production Methods

Industrial production methods for (2,3-Dichloro-4-formylphenyl)boronic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dichloro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Nucleophiles: For substitution reactions involving chlorine atoms.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Carboxylic Acids: Resulting from the oxidation of the formyl group.

Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenylboronic acid: Similar structure but lacks the formyl group.

3,4-Dichlorophenylboronic acid: Similar structure with chlorine atoms in different positions.

2-Fluorophenylboronic acid: Contains a fluorine atom instead of chlorine.

Biologische Aktivität

(2,3-Dichloro-4-formylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₄BCl₂O₂

- Molecular Weight : Approximately 195.82 g/mol

- Structure : The compound features a phenyl ring with two chlorine substituents and a formyl group, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that boronic acids, including (2,3-Dichloro-4-formylphenyl)boronic acid, can exhibit various biological activities. These include potential antimicrobial effects and interactions with enzymes involved in key metabolic processes.

Antimicrobial Activity

Studies have shown that derivatives of formylphenylboronic acids can possess significant antimicrobial properties. For instance:

- Against Fungi : (2,3-Dichloro-4-formylphenyl)boronic acid has been noted for its ability to inhibit the growth of Candida albicans and Aspergillus niger, with varying degrees of effectiveness.

- Against Bacteria : It also demonstrates activity against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like Tavaborole (AN2690) .

The proposed mechanisms by which (2,3-Dichloro-4-formylphenyl)boronic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. This inhibition could lead to disrupted protein synthesis and cell death .

- Isomerization : In solution, (2,3-Dichloro-4-formylphenyl)boronic acid can undergo isomerization to form cyclic structures that may enhance its binding affinity to biological targets .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

(2,3-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYHKZUDFPONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698156 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-89-8 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.